Product packaging for salinosporamide B(Cat. No.:CAS No. 863126-95-8)

salinosporamide B

Cat. No.: B1681401
CAS No.: 863126-95-8
M. Wt: 279.33 g/mol
InChI Key: SCJZQKFFYIGMCI-SHTIJGAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Salinosporamide B is a potent natural product isolated from marine bacteria of the genus Salinispora . It belongs to the salinosporamide family, which features a densely functionalized γ-lactam-β-lactone bicyclic core structure . Like the closely related and highly potent Salinosporamide A, it functions as an inhibitor of the 20S proteasome, a core particle of the cellular protein degradation machinery . The inhibition of the proteasome leads to an accumulation of proteins that can induce apoptosis, making proteasome inhibitors a significant area of research for novel cancer therapies . While sharing a similar bicyclic scaffold, this compound differs from Salinosporamide A in its biosynthetic origin and structure, providing a unique tool for structure-activity relationship (SAR) studies . Research into salinosporamides helps illuminate the biosynthesis of complex natural products and the development of new biochemical probes . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H21NO4 B1681401 salinosporamide B CAS No. 863126-95-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

863126-95-8

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

IUPAC Name

(1R,4R,5S)-1-[(S)-[(1S)-cyclohex-2-en-1-yl]-hydroxymethyl]-4-ethyl-5-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione

InChI

InChI=1S/C15H21NO4/c1-3-10-12(18)16-15(13(19)20-14(10,15)2)11(17)9-7-5-4-6-8-9/h5,7,9-11,17H,3-4,6,8H2,1-2H3,(H,16,18)/t9-,10+,11+,14+,15+/m1/s1

InChI Key

SCJZQKFFYIGMCI-SHTIJGAHSA-N

SMILES

CCC1C(=O)NC2(C1(OC2=O)C)C(C3CCCC=C3)O

Isomeric SMILES

CC[C@H]1C(=O)N[C@@]2([C@]1(OC2=O)C)[C@H]([C@H]3CCCC=C3)O

Canonical SMILES

CCC1C(=O)NC2(C1(OC2=O)C)C(C3CCCC=C3)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Salinosporamide B; 

Origin of Product

United States

Biosynthesis of Salinosporamide B

Elucidation of the Hybrid Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) Pathway

Salinosporamides, including salinosporamide B, are biosynthesized through a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathway. nih.gov This pathway is considered unusual due to the specific starter and extender units utilized and the incorporation of non-proteinogenic amino acids. nih.gov

The biosynthetic assembly of this compound is initiated by the chain elongation of acetyl-S~ACP (acetyl-acyl carrier protein) by ethylmalonyl-CoA. nih.gov This process forms the polyketide backbone of the molecule. The selection of the polyketide synthase (PKS) extender unit is precisely controlled by the acyltransferase (AT1) domain of the hexadomained SalA synthase. nih.gov The salinosporamide family exhibits structural diversity at the C-2 position, with different members incorporating distinct extender units. For instance, salinosporamide A is formed through the elongation with chloroethylmalonyl-CoA, salinosporamide D with methylmalonyl-CoA, and salinosporamide E with propylmalonyl-CoA, highlighting the versatility of the PKS system. nih.gov

A crucial step in the biosynthesis of this compound, as with other salinosporamides like salinosporamide A, involves the incorporation of the non-proteinogenic amino acid cyclohexenylalanine. nih.gov This incorporation contributes to the densely functionalized β-lactone-γ-lactam bicyclic core that is characteristic of the salinosporamide scaffold. wikipedia.org

Precursor Incorporation and Metabolic Pathways

The precursors for this compound biosynthesis are derived from primary metabolic pathways within the producing organism.

The ethylmalonyl-CoA extender unit, essential for this compound biosynthesis, is derived from a butyrate (B1204436) building block. nih.gov This indicates that butyrate assimilation pathways within Salinispora tropica play a direct role in providing the necessary precursor for the PKS-NRPS machinery. While the precise metabolic steps from butyrate to ethylmalonyl-CoA are part of complex cellular metabolism, the direct link to butyrate highlights its importance as a foundational building block.

The acyltransferase (AT) domains within modular polyketide synthases are critical for selecting and loading specific extender units onto the acyl carrier protein (ACP). In the context of salinosporamide biosynthesis, the AT1 domain of the SalA synthase controls the selection of the PKS extender unit. nih.gov While the SalA-AT domain predominantly mediates the incorporation of chloroethylmalonyl-CoA for the production of salinosporamide A, the biosynthesis also yields analogues such as this compound (from ethylmalonyl-CoA) and salinosporamide D (from methylmalonyl-CoA). researchgate.net This observation suggests a degree of promiscuity or relaxed specificity within the acyltransferase domains, allowing for the generation of structurally related analogues by utilizing different, albeit similar, extender units. researchgate.net This flexibility in substrate recognition by AT domains contributes to the chemical diversity observed within the salinosporamide family.

Enzymology of this compound Biosynthesis

Identification and Characterization of Key Biosynthetic Enzymes

The biosynthesis of this compound, like other salinosporamides, proceeds through a hybrid PKS-NRPS pathway. nih.govwikipedia.org A key enzyme in this process is the hexadomained SalA synthase, whose acyltransferase domain (AT1) controls the selection of the PKS extender unit. nih.gov Studies have shown that AT1 exhibits promiscuity, accepting not only chloroethylmalonyl-CoA (for salinosporamide A) but also other substituted malonyl extender units such as ethylmalonyl-CoA (for this compound) and methylmalonyl-CoA (for salinosporamide D). researchgate.netpnas.org

Another crucial enzyme identified is SalC, a standalone ketosynthase (KS). nih.gov Gene inactivation experiments have demonstrated that SalC is essential for salinosporamide biosynthesis, as its disruption completely abolishes the production of both salinosporamide A and B. nih.gov SalC is conserved across all known salinosporamide and cinnabaramide-producing strains. nih.gov

Role of Crotonyl-CoA Reductase (CCR) in Ethylmalonyl-CoA Production

Crotonyl-CoA reductase (CCR) plays a vital role in the production of (2S)-ethylmalonyl-CoA, a direct precursor for this compound. nih.govresearchgate.net The enzyme, originally thought to function solely as a crotonyl-CoA reductase, has been functionally revised to act as a carboxylase that catalyzes the reductive carboxylation of crotonyl-CoA to (2S)-ethylmalonyl-CoA in the presence of CO2 and NADPH. nih.govnih.govebi.ac.uk

S. tropica CNB-440 possesses two CCR-encoding genes: Strop_3612 and salG. nih.gov Strop_3612 is identified as a primary CCR involved in this compound biosynthesis, likely exhibiting substrate specificity towards crotonyl-CoA. nih.gov In contrast, salG encodes a novel chlorocrotonyl-CoA reductase/carboxylase primarily associated with salinosporamide A biosynthesis, but it also demonstrates relaxed substrate specificity, capable of reductively carboxylating 2-pentenyl-CoA and crotonyl-CoA, albeit with lower efficiency than 4-chlorocrotonyl-CoA. nih.gov

In vitro analysis of recombinant SalG confirmed its ability to reductively carboxylate 2-pentenyl-CoA (kcat 25.5 ± 0.7 min-1; Km 4.3 ± 0.5 μM) and 4-chlorocrotonyl-CoA (kcat 23.1 ± 2.6 min-1; Km 4.4 ± 1.8 μM), with crotonyl-CoA being a less efficient substrate (kcat 15.4 ± 0.9 min-1; Km 20.7 ± 4.2 μM). nih.gov

Genetic Basis of this compound Biosynthesis

The genetic blueprint for this compound biosynthesis is contained within a dedicated gene cluster in Salinispora tropica.

Analysis of the sal Biosynthetic Gene Cluster

The sal biosynthetic gene cluster, approximately 41-kb in size, is a hybrid PKS-NRPS gene set found in S. tropica CNB-440. researchgate.netpnas.org This cluster is responsible for the biosynthesis of salinosporamides, including this compound. researchgate.net The DNA sequence of the sal cluster in S. tropica strains CNB-476 and CNB-440 is highly identical (99%). researchgate.net

The sal cluster contains genes putatively involved in various stages of biosynthesis, including the construction of the core γ-lactam-β-lactone ring system (e.g., salABCDEF genes), and the assembly of the nonproteinogenic amino acid L-3-cyclohex-2′-enylalanine. researchgate.netasm.org Specifically, the salA gene is central to the cluster, coding for a bimodular PKS with unusual domain organization, harboring contiguous acyltransferase loading (ATL) and extender (AT1) domains. researchgate.net

Impact of Gene Disruptions on this compound Production

Gene disruption studies have been instrumental in elucidating the roles of specific genes within the sal cluster and their impact on this compound production.

Inactivation of the salA gene, encoding the mixed PKS/NRPS assembly line, completely abolished the biosynthesis of all salinosporamides, including this compound, confirming its central role in the PKS pathway. researchgate.netpnas.orgnih.gov

Disruption of the housekeeping CCR gene, Strop_3612, resulted in a 50% decrease in this compound production. pnas.orgresearchgate.net This finding is consistent with the biosynthesis of this compound from a CCR-derived ethylmalonyl-CoA unit. pnas.orgresearchgate.net The residual production of this compound in the Strop_3612 deletion mutant may be attributed to SalG-catalyzed reductive carboxylation of crotonyl-CoA, or an alternative acetate (B1210297) assimilation pathway in S. tropica. pnas.org

The following table summarizes the impact of key gene disruptions on this compound production:

Gene DisruptedEnzyme/FunctionImpact on this compound ProductionReference
salAPKS/NRPS assembly lineAbolished researchgate.netpnas.orgnih.gov
Strop_3612Housekeeping Crotonyl-CoA Reductase (CCR)Decreased by 50% pnas.orgresearchgate.net
salCStandalone Ketosynthase (KS)Abolished nih.gov

Molecular Mechanism of Action of Salinosporamide B

Proteasome as a Biological Target

The proteasome is a central component of the ubiquitin-proteasome system (UPS), a critical pathway responsible for regulated protein degradation in eukaryotic cells. nih.govroyalsocietypublishing.orgf1000research.comhuji.ac.il This system plays a vital role in maintaining cellular homeostasis by selectively degrading poly-ubiquitinated proteins. nih.govroyalsocietypublishing.orgf1000research.com

The UPS involves a series of enzymes (E1, E2, and E3) that orchestrate the covalent attachment of ubiquitin, a small regulatory protein, to target proteins, marking them for degradation. huji.ac.il The primary machinery for this degradation is the 26S proteasome, a large, ATP-dependent multiprotein complex. nih.govroyalsocietypublishing.orgf1000research.com The 26S proteasome consists of a 20S catalytic core particle (CP) flanked by one or two 19S regulatory particles (RPs). nih.govroyalsocietypublishing.orgf1000research.com The 19S RPs are responsible for recognizing ubiquitinated substrates and, through their ATPase activity, unfolding and translocating these proteins into the 20S core for proteolysis. royalsocietypublishing.orgf1000research.com

Proteasomes exhibit dynamic behavior within the cell, adapting to various metabolic changes and cellular stresses. nih.govf1000research.com For instance, in metabolically active cells, 26S proteasomes are predominantly found in the nucleus, actively engaged in protein degradation. nih.govf1000research.com However, during conditions like nutrient deprivation or stress-induced quiescence, their localization can shift, leading to their sequestration into cytoplasmic membraneless organelles, such as proteasome storage granules (PSGs). nih.gov

The 20S proteasome core particle, a barrel-shaped structure, contains the proteolytic active sites. royalsocietypublishing.orgpnas.org Within each of its two β-rings, there are three catalytically active subunits: β1 (caspase-like), β2 (trypsin-like), and β5 (chymotrypsin-like). pnas.orgmdpi.comnih.govnih.govnih.gov Each of these active sites possesses a conserved catalytic triad, including a critical N-terminal threonine residue (Thr1), which acts as the nucleophile to cleave peptide bonds. mdpi.comnih.govnih.govnih.gov

Specificity of Salinosporamide B as a Proteasome Inhibitor

This compound is recognized as an inhibitor of the 20S proteasome. nih.govnih.govresearchgate.net Its mechanism of action, particularly its binding mode, distinguishes it from its chlorinated counterpart, salinosporamide A.

This compound inhibits the 20S proteasome by interacting with its catalytic subunits. nih.govresearchgate.net Similar to other proteasome inhibitors, it is understood to target the N-terminal threonine (Thr1) of these active sites. nih.govresearchgate.netacs.org However, this compound is significantly less potent than salinosporamide A. For instance, this compound has been reported to be approximately 500 times less potent than salinosporamide A in terms of proteasome inhibition. researchgate.net This reduced potency is primarily attributed to the absence of a crucial chlorine atom present in salinosporamide A. nih.govresearchgate.netnih.gov

A key distinguishing feature of this compound's interaction with the proteasome is its reversible binding mode. nih.govnih.govresearchgate.net This is in stark contrast to salinosporamide A, which is a potent irreversible inhibitor. mdpi.comnih.govnih.govnih.govresearchgate.netresearchgate.netacs.orgnih.govmdpi.comacs.orgadipogen.com

The mechanism for this difference lies in the chemical structure. Both salinosporamide A and B initially form a covalent ester bond with the catalytic Thr1Oγ of the proteasome after the nucleophilic cleavage of their β-lactone ring. nih.govnih.govresearchgate.netacs.org However, in salinosporamide A, the presence of a chloroethyl group enables a subsequent intramolecular alkylation, leading to the formation of a stable cyclic ether (tetrahydrofuran ring). nih.govnih.govresearchgate.netacs.orgmdpi.comacs.org This cyclization effectively "locks" the inhibitor into the active site, preventing the hydrolysis of the ester bond and thus rendering the inhibition irreversible. nih.govresearchgate.netacs.org

In contrast, this compound lacks this critical chlorine atom. nih.govresearchgate.netnih.gov Consequently, after the initial ester bond formation with Thr1, the subsequent irreversible cyclization cannot occur. This absence of the stabilizing cyclic ether results in a reversible interaction with the proteasome, allowing for the eventual recovery of proteasome activity. nih.govnih.govresearchgate.netacs.org Wash-out assays and dialysis experiments have been used to demonstrate this reversible binding characteristic of this compound. nih.gov

X-ray crystallographic studies of this compound in complex with the 20S proteasome have provided crucial structural insights into its binding mechanism. nih.govresearchgate.netacs.org These studies, particularly when compared with similar analyses of salinosporamide A, have elucidated the precise molecular interactions and the profound impact of the chlorine atom on the inhibitor's binding mode. nih.govresearchgate.netacs.orgnih.gov

The structural data confirm that the initial step of inhibition for both salinosporamide A and B involves the nucleophilic attack by Thr1Oγ on the β-lactone ring of the inhibitor, forming an ester linkage. nih.govnih.govresearchgate.netacs.org However, the co-crystallization studies visually demonstrate that in this compound, without the chloroethyl group, the subsequent intramolecular cyclization to form a stable tetrahydrofuran (B95107) ring does not take place. researchgate.netacs.org This structural difference at the atomic level directly explains why this compound exhibits a reversible binding mode, whereas salinosporamide A forms a stable, irreversible adduct with the proteasome. researchgate.netacs.org

Comparative Data on Salinosporamide A and B Binding

FeatureSalinosporamide A (Marizomib)This compound
Binding Mode Irreversible mdpi.comnih.govnih.govReversible nih.govnih.govresearchgate.net
Key Structural Feature for Irreversibility Chloroethyl group nih.govresearchgate.netacs.orgLacks chloroethyl group nih.govresearchgate.netnih.gov
Impact on Potency (vs. Salinosporamide A) -~500 times less potent researchgate.net
Mechanism of Irreversible Binding (Salinosporamide A) Initial ester bond with Thr1, followed by intramolecular cyclization via chlorine displacement to form a stable cyclic ether (tetrahydrofuran) nih.govnih.govresearchgate.netacs.orgInitial ester bond with Thr1, but no subsequent irreversible cyclization due to lack of chlorine nih.govresearchgate.netacs.org

Structure Activity Relationships Sar of Salinosporamide B and Its Analogs

Comparative Analysis of Salinosporamide B with Related Salinosporamides

This compound (NPI-0047) is a notable analog of salinosporamide A (Marizomib, NPI-0052), differing primarily by the absence of a chlorine atom at the C-2 position. This seemingly minor structural variation profoundly impacts its biological activity and binding mechanism idrblab.netnih.govnih.govresearchgate.net.

The C-2 substituent plays a critical role in determining the potency and binding mechanism of salinosporamides. Salinosporamide A, possessing a chloroethyl group at C-2, is a potent, irreversible proteasome inhibitor nih.govnih.govnih.govnih.govwikipedia.orgchem960.comebi.ac.ukcaymanchem.com. In contrast, this compound, which features an ethyl group instead of a chloroethyl group at C-2, exhibits significantly attenuated activity and a reversible binding mode to the proteasome nih.govwikipedia.orgchem960.cominvivochem.cn. This marked reduction in potency, often cited as a >500-fold loss in cytotoxicity compared to salinosporamide A, underscores the importance of the chlorine atom as a leaving group nih.govinvivochem.cn.

The presence of a good leaving group at the C-2 side chain is essential for strong activity against all β subunits of the proteasome nih.gov. This leaving group facilitates the formation of a tetrahydrofuran (B95107) (THF) ring, which occurs after the β-lactone ring opens upon acylation of the catalytic threonine residue (Thr1Oγ) of the proteasome wikipedia.orginvivochem.cnnih.govuni.lu. This intramolecular cyclization to form a stable cyclic ether irreversibly locks salinosporamide A within the proteasome's active site, preventing access to nucleophilic water and contributing to its sustained inhibition invivochem.cnnih.gov. In the case of this compound, the absence of the chlorine atom prevents this irreversible cyclization, leading to a reversible interaction with the proteasome wikipedia.org.

Further SAR studies on C-2 analogues have demonstrated that modifications to this position can fine-tune the potency and duration of inhibition fishersci.pt. For instance, salinosporamide D, with a methyl substituent at C-2, also exhibits a reversible binding mechanism chem960.com. The table below illustrates the comparative inhibitory activities (IC50 values) of salinosporamide A and several C-2 modified analogs against the rabbit 20S proteasome's chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (CA-L) activities. fishersci.pt

Table 1: Inhibitory Activity (IC50 in nM) of Salinosporamide C-2 Analogs Against Rabbit 20S Proteasome Subunits fishersci.pt

CompoundC-2 SubstituentCT-L (nM)T-L (nM)CA-L (nM)
Salinosporamide AC2H4Cl2.6 ± 0.221 ± 3430 ± 60
This compoundC2H526 ± 6.7610 ± 351200 ± 110
Salinosporamide DCH37.5 ± 0.6370 ± 44460 ± 49
Salinosporamide EC3H724 ± 51100 ± 2001200 ± 200
epi-Salinosporamide Aepi-C2H4Cl330 ± 202500 ± 500>20000

Note: CT-L = chymotrypsin-like activity, T-L = trypsin-like activity, CA-L = caspase-like activity. Data presented as mean values ± standard deviation where available.

This table highlights that while salinosporamide A (C2H4Cl) is the most potent, this compound (C2H5) shows significantly reduced activity across all three proteasome subunits. The C-2 epimer of salinosporamide A (epi-C2H4Cl) also demonstrates a substantial attenuation of activity, emphasizing the importance of the natural C-2 stereochemistry for optimal fit and activity fishersci.pt.

The defining feature of salinosporamides, including this compound, is their compact and densely functionalized γ-lactam-β-lactone bicyclic core structure idrblab.netnih.govnih.govnih.govnih.govnih.govwikipedia.orgchem960.comebi.ac.ukmetabolomicsworkbench.org. This unique pharmacophore is crucial for their mechanism of action as proteasome inhibitors. The electrophilic β-lactone ring serves as the "warhead" that covalently binds to the N-terminal catalytic threonine residue (Thr1Oγ) of the 20S proteasome's β-subunits (β1, β2, and β5) nih.govnih.govnih.govnih.govwikipedia.orgchem960.comebi.ac.ukuni.ludntb.gov.ua. This acylation leads to the irreversible inhibition of the proteasome's proteolytic activities nih.govnih.govwikipedia.orgchem960.comebi.ac.uk.

Crystal structures of salinosporamide A in complex with the 20S proteasome have confirmed this covalent binding mode nih.govnih.govwikipedia.orguni.ludntb.gov.ua. The β-lactone ring opens, forming an ester linkage with Thr1Oγ uni.ludntb.gov.ua. For salinosporamide A, this is followed by an intramolecular cyclization involving the chloroethyl group at C-2, forming a stable cyclic tetrahydrofuran that further stabilizes the inhibitor-proteasome complex and contributes to irreversible inhibition wikipedia.orginvivochem.cnnih.govuni.lu. In contrast, this compound lacks the chloroethyl group, and thus, this secondary cyclization does not occur, resulting in a reversible binding interaction despite the initial acylation of the β-lactone wikipedia.org. The β-lactone pharmacophore is highly specific for reacting with catalytic threonine residues, and no other human hydrolases have been shown to be targeted by salinosporamides like marizomib (B1676077) nih.govnih.govchem960.comebi.ac.uk.

Elucidation of Key Structural Elements for Inhibitory Potency

The comprehensive SAR studies of this compound and its analogs have elucidated several key structural elements critical for their inhibitory potency against the proteasome:

The γ-lactam-β-lactone Bicyclic Core: This fused ring system is the fundamental pharmacophore responsible for proteasome inhibition. The strained β-lactone acts as the electrophilic site that undergoes nucleophilic attack by the catalytic threonine of the proteasome, forming a covalent bond idrblab.netnih.govnih.govdntb.gov.ua.

The C-2 Substituent: As extensively discussed, the nature of the C-2 substituent profoundly influences the binding mechanism and potency. A good leaving group, such as the chlorine in salinosporamide A, is crucial for promoting the subsequent intramolecular cyclization to form a tetrahydrofuran ring, leading to irreversible inhibition and significantly enhanced activity nih.govnih.govwikipedia.orginvivochem.cnnih.govuni.lufishersci.pt. Analogs lacking this leaving group, like this compound, exhibit reversible binding and reduced potency nih.govwikipedia.orgchem960.com.

Stereochemistry: Stereochemical modifications can significantly attenuate activity idrblab.netciteab.com. For instance, the C-2 epimer of salinosporamide A shows a drastically reduced inhibitory effect, highlighting the importance of the specific stereochemistry for the proper fit within the proteasome's active site fishersci.pt.

The C-5 Substituent: While the β-lactone is a key pharmacophore, the substituents on the bicyclic ring system also contribute to potency. The cyclohexenyl moiety at C-5, particularly in salinosporamide A, is important for favorable hydrophobic interactions within the S1 binding pocket of the β5-subunit of the proteasome. Larger C-5 substituents can afford additional hydrophobic interactions, increasing residence time in the binding pocket and facilitating covalent addition caymanchem.com.

Synthetic Approaches to Salinosporamide B and Its Bicyclic Core

Total Synthesis Strategies

Total synthesis efforts for salinosporamide B and related salinosporamides have focused on developing concise and enantioselective routes to overcome the inherent complexities of its structure.

Several concise enantioselective total synthetic routes have been developed for the salinosporamide family, including this compound. One notable strategy involves a 9-step total synthesis of this compound, starting from silyl-protected serine. This approach leverages the principles of memory of chirality and dynamic kinetic resolution within intramolecular aldol (B89426) reactions of a 5-oxazolidinone (B12669149) aldol substrate. metabolomicsworkbench.orgfishersci.fifishersci.at An unexpected hydrolytic dynamic kinetic resolution was observed during the hydrolysis of the bicyclic aldol products, which proved instrumental in efficiently preparing the pyrrolidinone core with high selectivity. metabolomicsworkbench.orgfishersci.fi While some strategies for salinosporamide A were inspired by omuralide synthesis, they required adaptation to accommodate the additional stereocenter and more reactive functional groups present in salinosporamide A, a close analog of this compound. wikipedia.orgebi.ac.uknih.govfishersci.se

The Barbier allylation reaction has been identified as a crucial step in the synthesis of this compound and its analogs. wikipedia.orgnih.govciteab.comontosight.ai This indium-promoted reaction typically involves the treatment of an aldehyde group with allyl bromide, catalyzed by indium and ammonium (B1175870) chloride (NH₄Cl) in tetrahydrofuran (B95107) (THF). wikipedia.orgciteab.com This process efficiently forms homo-allylic alcohol intermediates, often with yields exceeding 78%. wikipedia.org The application of Barbier allylation streamlines the synthetic pathway, providing products in high yields and with excellent diastereoselectivity. citeab.comontosight.ai Specifically, in the synthesis of this compound, an aldehyde intermediate (70) reacts with bromocyclohexene (74) via indium-catalyzed Barbier allylation, yielding an addition product (75) with a 10:1 diastereoselective ratio. citeab.com This product is then converted to this compound (76) in 74% yield. nih.govciteab.com

The precise installation of stereocenters is paramount in the total synthesis of this compound due to its multiple chiral centers. One method, pioneered by Corey and co-workers, utilizes 2-cyclohexenylzinc chloride (68) in an addition reaction to an aldehyde (67), enabling the introduction of the cyclohexenyl moiety with remarkable control over the newly formed C5 and C6 stereocenters, achieving a 20:1 diastereomeric ratio in favor of product 69. ebi.ac.uk Another approach by Endo and Danishefsky involved the introduction of the C3 substituent through a 1,4-addition of a vinyl cuprate, followed by diastereoselective alkylation for the C2 side chain. ebi.ac.uk The influence of a stereocenter within a 5-oxazolidinone intermediate has been shown to enable the selective installation of the C-2 stereocenter, with subsequent intramolecular aldol reactions of the C-2 stereodefined aldol substrate proving successful. metabolomicsworkbench.orgfishersci.fifishersci.at Furthermore, the required stereochemical relationship at the C(α) and C(β) positions of the γ-lactam core can be established via a tri-n-butyltin hydride-mediated radical-chain cyclization. nih.gov Stereoselective generation of a tertiary alcohol function can also be achieved through substrate control, involving the reaction of a cyclic ketone derived from D-glucose with trimethylaluminum (B3029685) (Me₃Al), followed by an Overman rearrangement to construct the tetrasubstituted carbon with nitrogen. thegoodscentscompany.com

A central theme in the synthesis of the salinosporamide core is the bis-cyclization process, which simultaneously forms both the γ-lactam and β-lactone rings. nih.govfishersci.seguidetopharmacology.orgthegoodscentscompany.comflybase.org This key step, often nucleophile-promoted, starts from keto acid precursors and delivers the bicyclic-β-lactone pharmacophore in a single operation from acyclic precursors. nih.govguidetopharmacology.org The optical purity is retained during this process, attributed to A1,3-strain, which slows down epimerization relative to the rate of bis-cyclization. nih.govfishersci.sethegoodscentscompany.comflybase.org This synthetic strategy has been successfully scaled to gram quantities. nih.govthegoodscentscompany.comflybase.org Interestingly, this bis-cyclization process has implications for the natural biosynthesis of these compounds, suggesting a logical biosynthetic origin. guidetopharmacology.org Biosynthetically, the assembly of the γ-lactam-β-lactone pharmacophore is catalyzed by a standalone ketosynthase (KS) protein, SalC. wikipedia.org SalC mediates a two-step intramolecular aldol reaction to form the γ-lactam ring, followed by an offloading β-lactonization to generate the β-lactone. wikipedia.orgnih.gov The β-lactone ring is crucial for the biological activity of salinosporamides, as it undergoes ring opening upon covalent binding to the 20S proteasome. nih.govfishersci.ca

Semi-Synthetic and Biosynthetic Approaches

Beyond total synthesis, semi-synthetic and biosynthetic methods offer alternative avenues for accessing this compound and its analogs, particularly for generating structural diversity.

Precursor-directed biosynthesis is a powerful technique employed to generate novel salinosporamide analogs and to enhance the production of minor naturally occurring salinosporamides. wikipedia.orgmpg.de This method involves introducing an analog of a secondary metabolite precursor into the fermentation medium, which the producing organism, such as Salinispora tropica, then incorporates into its enzymatic pathways. wikipedia.orglipidmaps.org Salinispora tropica naturally produces this compound, which is a deschloro analog of salinosporamide A. wikipedia.orglipidmaps.org The ethyl side chain at C-2 of this compound is derived from butyrate (B1204436). nih.govfishersci.caflybase.org

The biosynthesis of salinosporamides proceeds via a hybrid polyketide synthase (PKS)/nonribosomal peptide synthetase (NRPS) enzymatic assembly line. fishersci.cawikipedia.org The acyltransferase domain AT1 from the hexadomained SalA synthase controls the selection of the PKS extender unit. fishersci.ca For instance, feeding valerate (B167501) to S. tropica fermentations has been shown to significantly increase the production of salinosporamide E, a propyl analog. wikipedia.org Similarly, a cyclohex-2-enylalanine-deficient mutant of S. tropica has been utilized to create a library of C-5 modified salinosporamide analogues by feeding various amino acid precursors. nih.govmpg.de The LuxR-type pathway-specific regulatory gene, SalR2, plays a role in this process by specifically activating genes involved in the biosynthesis of chloroethylmalonyl-CoA, a dedicated precursor for salinosporamide A, thereby influencing the selective production of specific analogs. nih.govuni.lu

Mutasynthesis Applications

Mutasynthesis, also known as mutational biosynthesis, represents a powerful strategy for generating structural diversity within natural product families by combining genetic manipulation with chemical synthesis nih.gov. This approach involves the inactivation of a gene responsible for the biosynthesis of a specific precursor in a producing microorganism, creating a "mutant" strain (idiotroph) that is unable to synthesize the natural product nih.gov. Subsequently, the mutant strain is fed with a synthetic analogue of the missing precursor, which it then incorporates into its biosynthetic pathway to yield novel, unnatural derivatives nih.gov. This method is particularly advantageous as it can lead to the production of compounds that are difficult or impossible to obtain through traditional chemical synthesis or precursor-directed biosynthesis alone, the latter often resulting in a mixture of natural and modified products nih.gov.

The marine actinomycete Salinispora tropica, a prolific producer of salinosporamides, has been a key organism for applying mutasynthesis to expand the structural repertoire of these potent proteasome inhibitors wikipedia.orgnih.gov. By targeting specific genes within the salinosporamide biosynthetic pathway, researchers have successfully engineered S. tropica to produce a range of novel salinosporamide derivatives.

One notable application involved the manipulation of halogenation in salinosporamides. The salL gene, encoding a chlorinase enzyme, is crucial for the incorporation of the chlorine atom in salinosporamide A. By replacing the salL gene with the FlA fluorinase gene from Streptomyces cattleya, a mutant strain of S. tropica (S. tropica salL– FlA+) was engineered nih.gov. This engineered strain was capable of accepting fluoride (B91410) as a substrate, leading to the production of fluorosalinosporamide (B1263542) nih.gov. While fluorosalinosporamide exhibited slightly reduced 20S proteasome inhibition compared to salinosporamide A, it demonstrated a reversible binding mode, contrasting with the irreversible binding of the chlorinated natural product wikipedia.org.

Another significant area of mutasynthesis application has focused on modifying the C5 side chain, which is derived from a non-proteinogenic amino acid precursor, L-3-cyclohex-2′-enylalanine pharmaceuticalintelligence.comuni.lu. To achieve this, genes involved in the biosynthesis of this natural amino acid precursor were inactivated in S. tropica CNB440 nih.govpharmaceuticalintelligence.comuni.lu. The resulting mutant strain, deficient in the production of the native cyclohexenyl moiety, could then be fed various readily available amino acid precursors nih.govpharmaceuticalintelligence.com. This strategy enabled the generation of a focused library of C5-modified salinosporamide derivatives pharmaceuticalintelligence.comuni.lu.

Detailed research findings from these mutasynthetic efforts include:

Substrate Specificity: The biosynthetic enzymes responsible for the incorporation of the amino acid residue at the C5 position demonstrated a relaxed substrate specificity, allowing for the incorporation of 8 out of 16 tested substrates pharmaceuticalintelligence.com. These enzymes tolerate secondary and tertiary carbons at the γ-position of the amino acid precursor, but not substitutions at the β-position, meaning amino acids like L-valine and L-isoleucine are not accepted pharmaceuticalintelligence.com. Interestingly, L-phenylalanine could be incorporated, albeit with very low yields pharmaceuticalintelligence.com.

Impact on Proteasome Inhibition: The structural modifications introduced via mutasynthesis led to varying effects on proteasome inhibitory activity. For instance, the production of salinosporamide derivatives featuring saturated cyclohexane (B81311) or cyclopentane (B165970) rings was achieved pharmaceuticalintelligence.com. The loss of the double bond in the cyclohexenyl moiety, as seen in the saturated cyclohexyl derivative, resulted in a 10-fold decrease in proteasome inhibition pharmaceuticalintelligence.com. However, a ring contraction from a saturated cyclohexane to a cyclopentane derivative was surprisingly well tolerated in terms of activity pharmaceuticalintelligence.com.

Novel Derivatives: Mutasynthesis led to the discovery of novel compounds such as salinosporamide X7, a cyclopentenyl-substituted derivative, which showed comparable or even slightly improved cytotoxic potency relative to salinosporamide A pharmaceuticalintelligence.comchem960.com. Another example is antiprotealide, a molecular hybrid incorporating the core structure of salinosporamide A with an omuralide-derived isopropyl group, which was produced by a genetically engineered S. tropica salX– mutant nih.gov.

The following table summarizes the impact of specific C5 modifications on proteasome inhibition, as observed through mutasynthesis applications:

Table 1: Impact of C5 Side Chain Modifications on Proteasome Inhibition

Derivative Type (C5 Modification)Effect on Proteasome Inhibition (Relative to Salinosporamide A)Reference
Saturated Cyclohexyl10-fold decrease pharmaceuticalintelligence.com
Saturated CyclopentylSurprisingly well tolerated (compared to saturated cyclohexyl) pharmaceuticalintelligence.com
Cyclopentenyl (Salinosporamide X7)Equal to slightly improved cytotoxic potency pharmaceuticalintelligence.comchem960.com

These findings highlight the utility of mutasynthesis in generating structural diversity within the salinosporamide family, providing valuable insights into structure-activity relationships and offering pathways to novel drug candidates.

Preclinical Investigations of Salinosporamide B

In Vitro Studies of Proteasome Inhibition Profile

Salinosporamide B functions as a proteasome inhibitor, but its inhibition profile differs significantly from that of salinosporamide A. Unlike salinosporamide A, which is an irreversible inhibitor, this compound is characterized as a slowly reversible or reversible inhibitor of the proteasome nih.govnih.govacs.orgebi.ac.ukresearchgate.netresearchgate.netaacrjournals.org. This distinction is crucial, as the presence of a chlorine leaving group in salinosporamide A is responsible for its irreversible binding to the catalytic threonine of the 20S proteasome, a feature absent in this compound nih.govmdpi.comnih.govacs.orgebi.ac.ukresearchgate.net.

Studies comparing the two compounds have consistently shown that this compound is less potent in terms of proteasome inhibition compared to salinosporamide A mdpi.com. For instance, the SalI proteasome complex, which exhibits resistance to proteasome inhibitors, showed a 7-fold increase in IC50 values when inhibited by this compound compared to salinosporamide A nih.gov. Salinosporamide A, for reference, inhibits the chymotrypsin-like (β5) proteolytic activity of the 20S proteasome with an IC50 value of 1.3 nM wikipedia.org. It also effectively inhibits all three proteolytic activities (chymotrypsin-like, trypsin-like, and caspase-like) of the 20S proteasome, with highest affinity for the β5 subunit mdpi.combiorxiv.orgnih.govcaymanchem.com. The comparatively lower potency of this compound underscores the importance of the chloroethyl moiety for enhanced inhibitory activity within the salinosporamide family researchgate.netacs.org.

Comparative Biological Activity and Cytotoxicity with Salinosporamide A

The differences in their proteasome inhibition mechanisms translate directly into varying biological activities and cytotoxic potencies between this compound and salinosporamide A. This compound is consistently reported to be less potent than salinosporamide A in terms of cytotoxicity nih.govmdpi.comnih.govebi.ac.ukresearchgate.net.

A key factor contributing to salinosporamide A's superior potency is its irreversible binding to the proteasome, which leads to a greater extent of proteasome inhibition at lower concentrations and prolonged inhibition nih.govnih.govebi.ac.ukresearchgate.net. In contrast, the reversible nature of this compound's binding results in reduced cytotoxic effects nih.govebi.ac.ukresearchgate.net.

For example, salinosporamide A demonstrated potent in vitro cytotoxicity against HCT-116 human colon carcinoma cells with an IC50 value of 11 ng/mL (approximately 35 nM) wikipedia.orgnih.gov. In stark contrast, this compound exhibited an extremely weak inhibitory effect on HCT-116 cell proliferation, with a GI50 value greater than 27,500 nM sci-hub.se. This significant difference highlights the critical role of the chloroethyl group in salinosporamide A for its enhanced biological activity researchgate.net.

The following table summarizes the comparative cytotoxicity data in HCT-116 cells:

CompoundCell LineActivity MeasureValue (nM)Citation
Salinosporamide AHCT-116IC50~35 wikipedia.orgnih.gov
This compoundHCT-116GI50>27,500 sci-hub.se

Cellular Uptake and Efflux Characteristics

Cellular transport studies have provided insights into how this compound and salinosporamide A interact with cell membranes. Comparative studies using radiolabeled [3H]-marizomib (salinosporamide A) and [3H]-salinosporamide B (NPI-0047) in RPMI 8226 multiple myeloma cells and PC-3 prostate adenocarcinoma cells revealed similar uptake characteristics for both compounds nih.govnih.govebi.ac.ukresearchgate.netresearchgate.net. Both compounds accumulate in these cells primarily through simple diffusion and appear to utilize the same carrier-mediated transport system nih.govebi.ac.ukresearchgate.net.

Despite similar uptake rates, a notable difference lies in their cellular efflux. Salinosporamide A exhibits a significantly slower efflux from cells compared to this compound nih.govnih.govebi.ac.ukresearchgate.netresearchgate.net. This attenuated efflux of salinosporamide A is directly attributed to its irreversible binding to the intracellular proteasome, effectively trapping the compound within the cell and prolonging its inhibitory effect nih.govnih.govebi.ac.ukresearchgate.netresearchgate.net. In contrast, the reversible nature of this compound's interaction with the proteasome allows for more rapid cellular efflux nih.govebi.ac.ukresearchgate.net.

Furthermore, these studies indicate that the efflux of both compounds does not appear to be mediated by major ATP-binding cassette (ABC)-efflux transporters. This suggests that their cellular accumulation and removal mechanisms may not be significantly affected by common multidrug resistance pathways often associated with ABC transporters during prolonged administration nih.govebi.ac.ukresearchgate.net.

The following table summarizes the key cellular transport characteristics:

CharacteristicSalinosporamide A (Marizomib)This compound (NPI-0047)Citation
Cellular UptakeSimilarSimilar nih.govnih.govebi.ac.ukresearchgate.netresearchgate.net
Mechanism of UptakeSimple diffusion & carrier-mediated transportSimple diffusion & carrier-mediated transport nih.govebi.ac.ukresearchgate.net
Cellular EffluxSlowerMore rapid nih.govnih.govebi.ac.ukresearchgate.netresearchgate.net
Efflux mediated by ABC-transporters?No significant involvementNo significant involvement nih.govebi.ac.ukresearchgate.net

This compound: A Marine-Derived Compound in the Spotlight of Future Research

Marine environments represent a vast and largely untapped reservoir of novel chemical compounds with significant therapeutic potential. Among these, the salinosporamide family of natural products, isolated from marine actinomycetes, has garnered considerable attention, particularly for their potent proteasome inhibitory activity. This article focuses on this compound, a key member of this family, exploring its discovery, chemical characteristics, mechanism of action, and the promising directions for future research.

Introduction Marine natural products have emerged as a crucial source for drug discovery, offering unique chemical scaffolds often unparalleled in terrestrial organisms. The genus Salinispora, an obligate marine actinomycete, stands out as a prolific producer of such compounds. From this genus, the salinosporamides, a class of potent 20S proteasome inhibitors, were discovered. While salinosporamide A (marizomib) has advanced into clinical trials for various cancers, this compound, a closely related analog, provides invaluable insights into the structure-activity relationships and biosynthetic pathways of this intriguing compound class.

Discovery and Source The initial discovery of salinosporamide A, a highly cytotoxic proteasome inhibitor, was reported in 2003 by Feling et al. from the marine bacterium Salinispora tropica, specifically strain CNB-392, isolated from marine sediment samples collected in the Bahamas. mdpi.complos.orgnih.govwikipedia.org Subsequent detailed investigations of S. tropica crude extracts led to the identification and isolation of several related compounds, including this compound. mdpi.comnih.govacs.org this compound, also known as NPI-0047, was characterized as the deschloro analog of salinosporamide A. mdpi.comnih.govacs.org

Chemical Structure and Properties this compound (PubChem CID: 11173518) shares the core γ-lactam-β-lactone bicyclic framework characteristic of the salinosporamide family. mdpi.comwikipedia.orgnih.govbiorxiv.orgmdpi.comnewdrugapprovals.org This densely functionalized core features five contiguous stereogenic centers. mdpi.com The primary structural difference between salinosporamide A and this compound lies in the substituent at the C-4 position (formerly C-2 in some older nomenclature). Salinosporamide A possesses a 2-chloroethyl group, whereas this compound features an ethyl group, making it the deschloro analog. mdpi.comwikipedia.orgnih.govacs.orgnih.govrsc.orgacs.orgnih.gov

The molecular formula of this compound is C₁₅H₂₁NO₄, with a molecular weight of 279.33 g/mol . nih.gov This structural variation, specifically the absence of the chlorine atom, significantly impacts its biological activity compared to salinosporamide A. mdpi.comacs.orgrsc.orgacs.org

Mechanism of Action The ubiquitin-proteasome system (UPS) is a critical pathway in eukaryotic cells, responsible for regulating protein degradation, which is essential for numerous cellular functions including cell cycle control, immune responses, and apoptosis. mdpi.combiorxiv.orgmdpi.comcancernetwork.com The 20S proteasome, a central component of the UPS, contains catalytic subunits (β1, β2, and β5) with N-terminal threonine residues crucial for their enzymatic function. biorxiv.orgmdpi.com

Salinosporamides, including this compound, function as potent 20S proteasome inhibitors. mdpi.comwikipedia.orgnih.govbiorxiv.orgmdpi.comnewdrugapprovals.orgcancernetwork.comacs.org These compounds irreversibly bind to the catalytic threonine (Thr1Oγ) of the proteasome's β-subunits via an ester linkage formed by the nucleophilic cleavage of their β-lactone ring. nih.govbiorxiv.orgmdpi.comacs.orgiupac.orgescholarship.org In the case of salinosporamide A, a subsequent intramolecular cyclization involving the chloroethyl group leads to the formation of a cyclic ether, which is believed to enhance its irreversible binding and sustained inhibition by preventing deacylation of the enzyme-inhibitor complex. nih.govacs.orgacs.orgiupac.org

This compound, lacking the chlorine atom, still forms a covalent bond with the proteasome. However, biochemical and structural biology studies comparing salinosporamide A and B have highlighted the importance of the chlorine leaving group in the parent natural product for inducing irreversible binding and greater potency. mdpi.comacs.orgacs.orgiupac.orgescholarship.org

Biological Activity and Research Findings Salinosporamides are primarily recognized for their potent anticancer properties, acting by disrupting proteasome function, leading to the accumulation of misfolded proteins, cellular stress, and ultimately apoptosis in cancer cells. mdpi.complos.orgnih.govwikipedia.orgnih.govacs.orgbiorxiv.orgmdpi.comnewdrugapprovals.orgrsc.orgacs.orgcancernetwork.comresearchgate.netmdpi.comucsd.eduacs.orgresearchgate.netnih.govresearchgate.netjscimedcentral.com

While salinosporamide A exhibits high potency against various cancer cell lines, this compound is generally less potent in terms of proteasome inhibition and cytotoxicity. mdpi.comacs.orgrsc.org For instance, the loss of chlorine in this compound results in a significant reduction in cytotoxicity, providing critical structure-activity relationship (SAR) data that underscore the major role of the chloroethyl substituent in the enhanced activity of salinosporamide A. acs.orgrsc.orgacs.org Despite its lower potency, this compound has provided important mechanistic and biosynthetic insights into the salinosporamide class. mdpi.com

Beyond cancer, salinosporamide A has also shown promising activity against infectious diseases, such as malaria, by targeting the Plasmodium falciparum 20S proteasome. plos.orgbiorxiv.orgmdpi.com This broad activity suggests potential for the salinosporamide scaffold in diverse therapeutic areas.

Current Status Salinosporamide A (marizomib) has progressed significantly in clinical development, entering Phase I, II, and III clinical trials for the treatment of various cancers, including multiple myeloma and glioblastoma, due to its potent activity and ability to cross the blood-brain barrier. nih.govwikipedia.orgnih.govbiorxiv.orgmdpi.comnewdrugapprovals.orgresearchgate.netmdpi.comucsd.eduresearchgate.netnih.govresearchgate.netjscimedcentral.comijmspr.innih.gov this compound, while less potent, is not in direct clinical development but serves as a crucial compound for understanding the fundamental chemistry and biology of the salinosporamide class, informing the design of next-generation inhibitors. mdpi.comacs.orgrsc.org

Future Research Directions for this compound

Future research involving this compound is poised to advance our understanding of its biosynthesis, facilitate the development of novel analogs, and expand its utility in mechanistic studies and drug development.

Future Research Directions for Salinosporamide B

Advancements in Biosynthetic Pathway Engineering for Enhanced ProductionThe marine actinomycete Salinispora tropica is the natural producer of salinosporamides.mdpi.comnih.govwikipedia.orgnih.govnewdrugapprovals.orgrsc.orgnih.goviupac.orgresearchgate.netucsd.edunih.govnih.govpnas.orgThe biosynthesis of these compounds involves a complex hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathway.newdrugapprovals.orgnih.govpnas.orgThe salinosporamide biosynthetic gene cluster (sal) has been elucidated, providing a genetic blueprint for manipulating production.mdpi.comiupac.orgnih.govnih.govpnas.org

A key area for future research involves leveraging this genetic understanding for enhanced and selective production of salinosporamide B. Unlike salinosporamide A, which incorporates a chloroethylmalonyl-CoA building block, this compound is distinctly assembled from a butyrate (B1204436) building block via ethylmalonyl-CoA. mdpi.comnewdrugapprovals.orgnih.govescholarship.orgpnas.org This distinct biosynthetic origin means that targeted genetic engineering, such as the inactivation of specific genes within the sal cluster (e.g., salX or salA), can expand the metabolic plasticity of S. tropica. mdpi.comiupac.orgnih.govpnas.org Furthermore, precursor-directed biosynthesis, involving the feeding of specific precursors like [U-13C4]butyrate to S. tropica cultures, has already demonstrated the ability to significantly enhance this compound production (by over 300%) while simultaneously inhibiting salinosporamide A production. mdpi.com This highlights a promising avenue for optimizing fermentation processes to increase the yield of this compound for research and potential therapeutic applications.

Development of Novel Analogs with Tailored Biological ProfilesThe salinosporamide scaffold, exemplified by this compound, offers a versatile platform for the rational design and synthesis of novel proteasome inhibitors.mdpi.comnih.govacs.orgiupac.orgresearchgate.netacs.orgjscimedcentral.comijmspr.innih.govnih.govresearchgate.netgoogle.comA critical insight derived from studying this compound, the deschloro analog, is the profound impact of the chloroethyl moiety in salinosporamide A on its enhanced potency and irreversible binding to the proteasome. This compound is considerably less cytotoxic and a weaker proteasome inhibitor than salinosporamide A, providing invaluable structure-activity relationship (SAR) data.mdpi.comnih.govacs.orgrsc.orgacs.orgacs.orgiupac.orgescholarship.orgacs.org

Future research will focus on leveraging this understanding to design and synthesize new analogs with precisely tailored biological profiles. This involves exploring modifications at key positions, such as the C2 and C5 substituents, to fine-tune binding affinity, selectivity towards specific proteasome subunits (β1, β2, β5), and the reversibility or irreversibility of inhibition. biorxiv.orgmdpi.comacs.orgnih.govcancernetwork.comiupac.orgnih.gov Strategies for analog development include traditional chemical synthesis, semi-synthesis, mutasynthesis, and precursor-directed biosynthesis. mdpi.comiupac.orgresearchgate.netnih.govjscimedcentral.comijmspr.innih.govnih.govresearchgate.netgoogle.com The aim is to develop compounds that can overcome resistance mechanisms observed with current proteasome inhibitors, exhibit improved pharmacokinetic properties, or possess a more favorable therapeutic index. Examples of engineered analogs like antiprotealide, salinosporamide X1, and salinosporamide X2 already demonstrate the potential to create derivatives with altered C5 modifications and varying inhibitory activities. mdpi.comiupac.orgnih.gov

Exploration of this compound in Mechanistic Studies and Drug Development Beyond Direct TherapeuticsDespite its comparatively lower potency, this compound holds significant value as a tool for fundamental mechanistic studies of proteasome inhibition.mdpi.comacs.orgrsc.orgacs.orgacs.orgiupac.orgescholarship.orgIts deschloro nature makes it an ideal comparative agent for elucidating the precise role of the chlorine atom in salinosporamide A's unique irreversible binding mechanism to the proteasome's catalytic threonine (Thr1Oγ).mdpi.comnih.govacs.orgacs.orgiupac.orgescholarship.orgStructural biology studies, including crystal structures of this compound in complex with the 20S proteasome, have already provided detailed molecular insights into these interactions.acs.orgiupac.orgescholarship.org

Beyond its role as a comparative tool in cancer research, the general proteasome inhibitory activity of salinosporamides suggests broader applications in other disease areas where proteasome dysfunction is implicated. For instance, salinosporamide A has demonstrated strong inhibitory activity against the Plasmodium falciparum 20S proteasome, highlighting its potential for anti-parasitic treatments like malaria. plos.orgbiorxiv.orgmdpi.com This opens avenues for exploring this compound and its derivatives as biochemical tools or lead compounds for infectious diseases. biorxiv.orgmdpi.com Furthermore, this compound can be utilized as a molecular probe to investigate intricate protein degradation pathways, cellular stress responses, and the broader ubiquitin-proteasome system in various biological contexts, extending its utility beyond direct therapeutic applications to fundamental biological research. biorxiv.orgmdpi.com

Q & A

Q. What are the key structural differences between salinosporamide A and salinosporamide B, and how do these differences influence proteasome inhibition?

this compound differs from salinosporamide A by the absence of a chlorine atom on its C-2 ethyl side chain. This structural variation significantly reduces its proteasome inhibitory potency, as evidenced by IC₅₀ values of 26 ± 6.7 nM for this compound compared to 2.5 ± 1.2 nM for salinosporamide A in chymotrypsin-like (CT-L) proteasome activity assays . The chloroethyl group in salinosporamide A facilitates irreversible binding to the proteasome's Thr1Oγ via a cyclic ether formation after β-lactone ring opening, a mechanism absent in this compound due to its non-halogenated C-2 substituent .

Q. What experimental methods are used to quantify the proteasome inhibitory activity of this compound?

Standard assays include fluorogenic substrate-based enzymatic activity measurements targeting the chymotrypsin-like (CT-L), caspase-like (C-L), and trypsin-like (T-L) proteolytic sites of the 20S proteasome. IC₅₀ values are determined using purified proteasomes incubated with varying inhibitor concentrations, followed by kinetic fluorescence readings. This compound typically shows weaker inhibition across all three activities compared to salinosporamide A .

Q. How does the biosynthesis of this compound differ from other salinosporamides in Salinispora species?

this compound is produced via a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathway in Salinispora tropica. Unlike salinosporamide A, which incorporates a chlorinated ethylmalonyl-CoA extender unit, this compound utilizes a non-halogenated ethylmalonyl-CoA precursor. This difference is genetically regulated by the availability of halogenase enzymes and biosynthetic gene cluster (BGC) expression .

Q. What is the significance of the β-lactone ring in this compound's mechanism of action?

The β-lactone ring is critical for covalent binding to the proteasome’s catalytic Thr1 residue. Upon ring opening, the C-3 hydroxyl group forms an ester linkage with Thr1Oγ, while the absence of a halogenated C-2 group in this compound prevents additional stabilization via cyclic ether formation, leading to reversible inhibition and reduced potency compared to salinosporamide A .

Q. How can researchers validate the purity and identity of this compound in synthetic or extracted samples?

High-resolution mass spectrometry (HR-ESI-MS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, HMBC) are essential for structural confirmation. Single-crystal X-ray diffraction provides definitive stereochemical assignment, as demonstrated in salinosporamide K studies . Purity is assessed via HPLC with UV detection, referencing known spectral profiles .

Advanced Research Questions

Q. How can researchers design experiments to investigate the reversibility of this compound's proteasome binding compared to salinosporamide A?

Pre-incubate the proteasome with each inhibitor, followed by extensive dialysis or dilution to assess recovery of enzymatic activity. Salinosporamide A’s irreversible binding will show persistent inhibition, while this compound’s reversible mechanism will exhibit partial activity restoration. Crystallographic studies (e.g., 20S proteasome co-crystal structures) further reveal differences in covalent adduct formation .

Q. What strategies can be employed to overcome resistance mechanisms observed in salinosporamide-treated cancer cells?

Resistance often arises from proteasome subunit mutations (e.g., PSMB5 M45V). Combinatorial therapy with bortezomib or immunoproteasome-specific inhibitors may circumvent resistance. Additionally, structure-activity relationship (SAR) studies can guide the synthesis of analogs with modified C-2 substituents to enhance target engagement .

Q. How can genome mining and heterologous expression be utilized to discover new this compound derivatives?

Bioinformatic analysis of Salinispora BGCs identifies conserved PKS-NRPS domains. Heterologous expression in tractable hosts (e.g., Streptomyces) enables pathway manipulation, such as substituting ethylmalonyl-CoA with alternative extender units (e.g., brominated or fluorinated precursors) to generate novel analogs .

Q. What role do transcriptomic analyses play in optimizing this compound production in bacterial cultures?

Semi-quantitative RT-PCR or RNA-seq of BGC regulatory genes (e.g., alR3) identifies growth conditions that maximize pathway expression. For example, seawater-based media with specific ion concentrations (e.g., NaBr for bromosalinosporamide production) can be tailored to enhance yield .

Q. How do molecular dynamics simulations contribute to understanding this compound’s interaction with proteasome subtypes?

Simulations model the inhibitor’s binding kinetics and conformational stability within the proteasome’s β5 subunit. Comparative analyses with halogenated analogs highlight the thermodynamic impact of C-2 substituents on binding affinity and residence time .

Data Contradictions and Resolution

  • Discrepancy in Cytotoxicity Values : this compound’s cytotoxicity varies across studies (e.g., 6100 nM in HCT-116 cells vs. 988 nM in other assays). Resolution requires standardization of cell lines, culture conditions, and proteasome activity normalization protocols .
  • IC₅₀ Variability : Differences in proteasome sources (e.g., yeast vs. human) and assay parameters (e.g., substrate concentration) can affect reported values. Cross-study comparisons should control for these variables .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.